3-Ethyl-2,7-dimethyloctane

Description

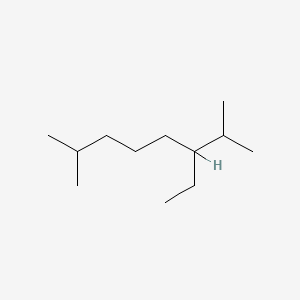

Structure

2D Structure

3D Structure

Properties

CAS No. |

62183-55-5 |

|---|---|

Molecular Formula |

C12H26 |

Molecular Weight |

170.33 g/mol |

IUPAC Name |

3-ethyl-2,7-dimethyloctane |

InChI |

InChI=1S/C12H26/c1-6-12(11(4)5)9-7-8-10(2)3/h10-12H,6-9H2,1-5H3 |

InChI Key |

XEMFRSYZKNPRTA-UHFFFAOYSA-N |

SMILES |

CCC(CCCC(C)C)C(C)C |

Canonical SMILES |

CCC(CCCC(C)C)C(C)C |

Synonyms |

3-ethyl-2,7-dimethyl octane 3-ethyl-2,7-dimethyloctane |

Origin of Product |

United States |

Foundational & Exploratory

Physicochemical Properties of 3-Ethyl-2,7-dimethyloctane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Ethyl-2,7-dimethyloctane is a branched-chain alkane with the molecular formula C₁₂H₂₆.[1][2][3] As a saturated hydrocarbon, its chemical behavior is characterized by low reactivity, making it a stable component in various applications. Understanding its fundamental physicochemical properties is crucial for its use as a reference compound, in the formulation of fuels and lubricants, and for predicting its behavior in complex chemical mixtures. This technical guide provides a comprehensive overview of the key physicochemical properties of this compound, detailed experimental methodologies for their determination, and a logical framework illustrating the relationship between its molecular structure and physical characteristics.

Core Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. These values are essential for a variety of scientific and industrial applications, from computational modeling to quality control.

| Property | Value |

| Molecular Formula | C₁₂H₂₆[1][2][3] |

| Molecular Weight | 170.33 g/mol [1][2] |

| Boiling Point | 196 °C[1] |

| Melting Point | -50.8 °C (estimate)[1] |

| Density | 0.7546 g/cm³[1][4] |

| Refractive Index | 1.4229[1] |

| LogP (Octanol/Water Partition Coefficient) | 4.49490 |

Structure-Property Relationship

The molecular structure of this compound, characterized by its branched nature, significantly influences its physical properties. The presence of an ethyl group at the third carbon and methyl groups at the second and seventh positions of the octane (B31449) backbone introduces steric hindrance and alters the molecule's overall shape compared to its linear isomer, n-dodecane. This branching has a direct impact on intermolecular forces, which in turn dictates properties like boiling point and density.

References

3-Ethyl-2,7-dimethyloctane CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, biological role, and analytical considerations for 3-Ethyl-2,7-dimethyloctane. This volatile organic compound has been identified as a male-specific sex pheromone in mice, playing a crucial role in chemical communication and reproductive behavior.

Core Chemical and Physical Properties

This compound is a branched-chain alkane. Its fundamental chemical and physical properties are summarized in the table below for easy reference.

| Property | Value | Source(s) |

| CAS Number | 62183-55-5 | [1][2][3] |

| Molecular Formula | C₁₂H₂₆ | [1][2] |

| Molecular Weight | 170.33 g/mol | [2][4] |

| IUPAC Name | This compound | [2] |

| Boiling Point | 196 °C | [1] |

| Melting Point | -50.8 °C (estimate) | [1] |

| Density | 0.7546 g/cm³ | [1] |

| Refractive Index | 1.4229 | [1] |

Biological Role as a Pheromone

This compound has been identified as a testosterone-dependent urinary sex pheromone in male mice (Mus musculus).[5] Its production is under the control of androgen, and it is absent in the urine of castrated males but reappears after testosterone (B1683101) treatment.[5] This compound acts as a volatile chemical signal that attracts female mice, thereby playing a significant role in inter-individual communication and reproductive processes.[5][6]

Experimental Protocols

While the seminal study identifying this compound as a pheromone does not provide an exhaustive experimental protocol in its abstract, a generalized methodology for the analysis of this and similar volatile organic compounds (VOCs) in rodent urine can be outlined. This protocol is based on common practices for VOC analysis using gas chromatography-mass spectrometry (GC-MS).

General Protocol for the Analysis of this compound in Mouse Urine

1. Urine Sample Collection and Preparation:

-

Collect urine samples from male mice. For comparative studies, samples from female and castrated male mice can also be collected.

-

To extract volatile compounds, the urine is typically mixed with a non-polar solvent, such as dichloromethane, in a 1:1 ratio.[6]

-

The mixture is vortexed to ensure thorough mixing and then centrifuged to separate the organic and aqueous layers.

-

The organic layer, containing the volatile compounds, is carefully collected for analysis.

2. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

-

The extracted organic sample is injected into a GC-MS system.

-

Gas Chromatograph (GC) Conditions (Representative):

-

Column: A non-polar capillary column (e.g., DB-5ms) is suitable for separating alkanes.

-

Injector Temperature: 250 °C.

-

Oven Temperature Program: An initial temperature of around 40-60 °C, held for a few minutes, followed by a ramp up to 250-300 °C at a rate of 5-10 °C/min.

-

Carrier Gas: Helium at a constant flow rate.

-

-

Mass Spectrometer (MS) Conditions (Representative):

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 400.

-

Identification: The identification of this compound is achieved by comparing its mass spectrum and retention time with that of a known standard.

-

Proposed Synthesis of this compound

Step 1: Synthesis of the Tertiary Alcohol via Grignard Reaction

-

A Grignard reagent, such as isopentylmagnesium bromide (derived from 1-bromo-3-methylbutane), is prepared by reacting the alkyl halide with magnesium metal in an anhydrous ether solvent (e.g., diethyl ether or THF).

-

This Grignard reagent is then reacted with a suitable ketone, for example, 3-methyl-2-pentanone. The nucleophilic isopentyl group will attack the electrophilic carbonyl carbon of the ketone.

-

After an acidic workup, the resulting product is the tertiary alcohol, 3-ethyl-2,7-dimethyl-3-octanol.

Step 2: Reduction of the Tertiary Alcohol

-

The tertiary alcohol is then reduced to the final alkane product, this compound. This can be achieved through various reduction methods, such as conversion of the alcohol to a tosylate followed by reduction with a hydride reagent like lithium aluminum hydride.

Pheromone Signaling Pathways

The detection of pheromones in mice is a complex process involving two primary olfactory systems: the main olfactory system (MOS) and the vomeronasal system (VNS).[10][11][12] While the specific receptors for this compound have not been identified, a generalized overview of these signaling pathways is presented below.

Vomeronasal System (VNS) Signaling Pathway

The VNS is specialized for detecting non-volatile chemical cues. The binding of a pheromone to a vomeronasal receptor (V1R or V2R) initiates a signal transduction cascade.

Caption: Generalized Vomeronasal System (VNS) signaling cascade.

Main Olfactory System (MOS) Signaling Pathway

The MOS is primarily responsible for detecting volatile odorants, but it also plays a role in pheromone detection. The binding of a volatile pheromone to an olfactory receptor in the main olfactory epithelium triggers a different signaling cascade, typically involving adenylyl cyclase.

Caption: Generalized Main Olfactory System (MOS) signaling cascade.

Conclusion

This compound is a key semiochemical in mice, highlighting the importance of chemical signaling in mammalian reproductive biology. Further research into its specific receptors and the downstream neural circuits it activates will provide deeper insights into the mechanisms of pheromonal communication. The analytical and synthetic methodologies outlined in this guide provide a foundation for researchers to further investigate this and other behaviorally active compounds.

References

- 1. lookchem.com [lookchem.com]

- 2. This compound | C12H26 | CID 537329 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | CAS#:62183-55-5 | Chemsrc [chemsrc.com]

- 4. (3R)-3-ethyl-2,7-dimethyloctane | C12H26 | CID 144463503 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 3-Ethyl-2,7-dimethyl octane, a testosterone dependent unique urinary sex pheromone in male mouse (Mus musculus) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ias.ac.in [ias.ac.in]

- 7. leah4sci.com [leah4sci.com]

- 8. Grignard Reaction [organic-chemistry.org]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. pnas.org [pnas.org]

- 11. Frontiers | Olfaction and Pheromones: Uncanonical Sensory Influences and Bulbar Interactions [frontiersin.org]

- 12. journals.physiology.org [journals.physiology.org]

The Biological Significance of 3-Ethyl-2,7-dimethyloctane in Mice: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Ethyl-2,7-dimethyloctane is a volatile organic compound identified as a crucial component of male mouse urine, where it functions as a sex pheromone. Its production is androgen-dependent, and it plays a significant role in chemical communication, primarily in attracting female mice. This technical guide provides a comprehensive overview of the known biological significance of this compound, including its role in reproductive behavior. Due to the limited specific research on this compound, this guide also details generalized experimental protocols standardly used in the field of chemical ecology and neurobiology to study such pheromones. These methodologies provide a framework for future investigations into the precise mechanisms of action of this compound, from receptor binding to behavioral output.

Introduction

Chemical signaling is a fundamental mode of communication in the animal kingdom, governing a wide array of social and reproductive behaviors. In mice, a sophisticated repertoire of chemical cues, or pheromones, is used to convey information about sex, social status, and reproductive state. Among these, volatile organic compounds (VOCs) present in urine are of particular importance. This compound has been identified as a male-specific urinary constituent that functions as a sex pheromone, playing a critical role in intersexual attraction.[1][2] The production of this alkane is notably dependent on testosterone (B1683101), highlighting its direct link to the male's reproductive fitness.[1] This guide will synthesize the current knowledge on this compound and provide detailed experimental frameworks for its further study.

Physicochemical Properties

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C12H26 |

| Molecular Weight | 170.33 g/mol |

| Type | Alkane, Volatile Organic Compound |

| Source | Male Mouse Urine |

| Function | Sex Pheromone |

Biological Role and Behavioral Effects

This compound is a key chemical signal in mouse reproductive behavior. Its primary established role is to act as a releaser pheromone, eliciting an immediate behavioral response in the recipient.

Attractant for Females

Bioassays have demonstrated that this compound is attractive to female mice.[2] This chemo-attraction is a critical first step in initiating mating behaviors, guiding females toward potential mates. The presence of this compound in male urine signals sexual maturity and hormonal competence.

Testosterone-Dependent Production

The synthesis and excretion of this compound are under the control of androgen hormones.[1] Studies have shown that this compound is absent in the urine of castrated male mice but reappears upon testosterone treatment.[1] This dependency ensures that the pheromonal signal is an honest indicator of a male's reproductive status.

Summary of Qualitative Behavioral Data

| Compound | Effect on Female Mice | Effect on Male Mice |

| This compound | Attraction | Aversion |

Table based on qualitative findings from bioassays.

Putative Signaling Pathways

While the specific receptors and intracellular signaling cascades activated by this compound have not yet been elucidated, the general pathways for pheromone detection in mice are well-characterized. It is hypothesized that this compound is detected by sensory neurons in either the vomeronasal organ (VNO) or the main olfactory epithelium (MOE).

Experimental Protocols

The following sections detail generalized protocols that can be adapted to specifically investigate the biological significance of this compound.

Quantification of this compound in Mouse Urine

Objective: To quantify the concentration of this compound in male mouse urine and correlate it with hormonal status.

Methodology: Gas Chromatography-Mass Spectrometry (GC-MS)

-

Urine Collection: Collect urine samples from male mice (e.g., intact, castrated, and testosterone-treated castrated males). Samples can be collected by gentle abdominal pressure or from metabolic cages.

-

Sample Preparation:

-

Thaw frozen urine samples at room temperature.

-

Centrifuge to remove any particulate matter.

-

To 100 µL of urine, add an internal standard (e.g., a deuterated analog of the analyte, if available, or a non-native alkane).

-

Perform liquid-liquid extraction with a non-polar solvent like dichloromethane (B109758) or hexane.

-

Vortex the mixture and centrifuge to separate the organic and aqueous phases.

-

Carefully transfer the organic layer to a clean vial and concentrate it under a gentle stream of nitrogen.

-

-

GC-MS Analysis:

-

Inject the concentrated extract into a GC-MS system.

-

Gas Chromatography: Use a non-polar capillary column (e.g., DB-5ms). Program the oven temperature with an initial hold, followed by a ramp to a final temperature to ensure separation of volatile compounds.

-

Mass Spectrometry: Operate the mass spectrometer in electron ionization (EI) mode. For quantification, use selected ion monitoring (SIM) mode, targeting characteristic ions of this compound and the internal standard.

-

-

Data Analysis:

-

Generate a standard curve using known concentrations of synthetic this compound.

-

Calculate the concentration of the analyte in the urine samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.

-

Behavioral Assay: Y-Maze Test for Chemosensory Preference

Objective: To quantitatively assess the preference or aversion of female mice to this compound.

Methodology: Y-Maze

-

Apparatus: A Y-shaped maze with three identical arms.

-

Stimuli Preparation: Prepare different concentrations of synthetic this compound dissolved in a neutral solvent (e.g., mineral oil). The control stimulus should be the solvent alone.

-

Procedure:

-

Acclimatize the female mouse to the testing room for at least 30 minutes before the trial.

-

Place a small filter paper with the test stimulus (this compound solution) at the end of one arm and a control stimulus (solvent) at the end of another arm. The third arm remains neutral.

-

Gently place the mouse in the center of the maze.

-

Allow the mouse to explore the maze for a set period (e.g., 5-10 minutes).

-

Record the session using a video camera mounted above the maze.

-

-

Data Analysis:

-

Measure the time spent in each arm of the maze.

-

Count the number of entries into each arm.

-

A significant increase in time spent and/or entries into the arm with the test stimulus compared to the control and neutral arms indicates a preference.

-

Future Directions and Conclusion

The identification of this compound as a male mouse sex pheromone provides a valuable entry point for understanding the chemical basis of reproductive behavior in this species. However, significant gaps in our knowledge remain. Future research should focus on:

-

Receptor Identification: Utilizing techniques such as in-situ hybridization and calcium imaging with a library of olfactory and vomeronasal receptors to identify the specific receptor(s) for this compound.

-

Signaling Pathway Elucidation: Employing electrophysiological and biochemical assays on identified sensory neurons to dissect the downstream signaling cascade.

-

Quantitative Behavioral Studies: Performing dose-response behavioral assays to understand the concentration-dependent effects of this pheromone on female attraction and other social behaviors.

-

Synergistic Effects: Investigating whether this compound acts in concert with other urinary compounds to produce a more potent behavioral response.

References

The Role of 3-Ethyl-2,7-dimethyloctane as a Male Mouse Pheromone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the current scientific understanding of 3-Ethyl-2,7-dimethyloctane, a volatile organic compound identified as a male-specific sex pheromone in mice (Mus musculus). The production of this pheromone is demonstrated to be dependent on testosterone (B1683101), and it has been shown to play a role in attracting female mice. This document synthesizes available data on its identification, behavioral effects, and the putative neurobiological mechanisms underlying its perception. Detailed experimental protocols for pheromone analysis and neuronal response assays are provided, alongside a visualization of the generalized vomeronasal signaling pathway. This guide also highlights critical gaps in the current knowledge, particularly concerning quantitative behavioral data and the specific receptor mediating the effects of this pheromone, to guide future research in chemical ecology and drug development.

Introduction

Chemical communication plays a pivotal role in the social and reproductive behaviors of many mammalian species. In mice, a sophisticated repertoire of pheromones, chemical signals that elicit specific behavioral or physiological responses in conspecifics, governs interactions such as territorial marking, aggression, and mating. Among the myriad of volatile organic compounds present in male mouse urine, this compound has been identified as a key sex pheromone. Its presence is linked to the male's hormonal status and it is perceived by the female's vomeronasal system, influencing her behavior. Understanding the precise role and mechanism of action of this specific pheromone is crucial for dissecting the complexities of chemical communication and may offer insights for the development of novel pest control strategies or therapeutic interventions targeting social behaviors.

Identification and Characteristics

This compound is a saturated hydrocarbon with the molecular formula C₁₂H₂₆. Its identification as a male-specific urinary component was achieved through gas chromatography-mass spectrometry (GC-MS) analysis.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₁₂H₂₆ |

| Molecular Weight | 170.33 g/mol |

| IUPAC Name | This compound |

| Structure | |

| A chemical structure diagram would be placed here in a full whitepaper. |

Testosterone-Dependent Production

The production of this compound is under the control of androgens, primarily testosterone. Studies have shown that this compound is present in the urine of intact adult male mice but is absent in the urine of castrated males. Testosterone replacement therapy in castrated males restores the production and excretion of this compound, confirming its hormonal dependency. This link to testosterone suggests that the pheromone could be an honest signal of the male's reproductive fitness to potential mates.

Behavioral and Physiological Effects on Female Mice

While this compound is established as a female attractant, detailed quantitative data on its behavioral and physiological effects are limited in the currently available literature.

Attraction

Bioassays have demonstrated that female mice are attracted to this compound. However, specific quantitative data from standardized behavioral tests such as the Y-maze preference test are not yet published. Such studies would be crucial to determine the potency and concentration-dependency of the attractive effect.

Estrus Induction and Lordosis Behavior

The influence of this compound on the female estrous cycle and specific receptive behaviors like lordosis has not been explicitly detailed in scientific publications. Research in this area is needed to understand the full scope of its role as a reproductive pheromone.

Table 1: Summary of Known and Unknown Effects of this compound on Female Mice

| Effect | Finding | Quantitative Data Available |

| Attraction | Attracts female mice. | No |

| Estrus Induction | Unknown. | No |

| Lordosis Behavior | Unknown. | No |

Neurobiology of Pheromone Perception

The detection of pheromones like this compound is primarily mediated by the vomeronasal organ (VNO), a specialized chemosensory structure located in the nasal cavity of most terrestrial vertebrates.

The Vomeronasal Organ (VNO)

The VNO contains vomeronasal sensory neurons (VSNs) that express specific G-protein coupled receptors (GPCRs) from two main superfamilies: vomeronasal receptor type 1 (V1Rs) and type 2 (V2Rs). These receptors are responsible for detecting a wide range of chemical cues, including small volatile molecules and larger proteins.

Vomeronasal Signaling Pathway

The binding of a pheromone to its specific receptor on a VSN initiates an intracellular signaling cascade. While the specific receptor for this compound has not yet been identified, the general signaling pathway in the VNO is understood to proceed as follows:

-

Receptor Binding: A pheromone molecule binds to a specific V1R or V2R on the microvilli of a VSN.

-

G-Protein Activation: This binding activates a heterotrimeric G-protein. V1Rs are typically coupled to Gαi2, while V2Rs are coupled to Gαo.

-

Phospholipase C (PLC) Activation: The activated G-protein, in turn, activates phospholipase C (PLC).

-

Second Messenger Production: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).

-

TRPC2 Channel Opening: DAG is thought to directly gate the transient receptor potential cation channel subfamily C member 2 (TRPC2), a non-selective cation channel.

-

Depolarization and Action Potential: The influx of cations through the TRPC2 channel leads to depolarization of the VSN membrane, triggering an action potential that is then transmitted to the accessory olfactory bulb (AOB) in the brain for further processing.

Note: The specific vomeronasal receptor and the G-protein subunit involved in the detection of this compound are currently unknown.

Experimental Protocols

Identification of Volatile Pheromones using Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines the general steps for identifying volatile compounds like this compound from mouse urine.

-

Urine Collection: Collect fresh urine samples from male mice. To control for hormonal influences, urine can be collected from intact, castrated, and testosterone-treated castrated males.

-

Sample Preparation: Urine samples are typically extracted with a non-polar solvent such as dichloromethane (B109758) to isolate volatile organic compounds.

-

GC-MS Analysis:

-

An aliquot of the extract is injected into a gas chromatograph equipped with a capillary column suitable for separating volatile hydrocarbons.

-

The column temperature is programmed to ramp up, allowing for the separation of compounds based on their boiling points and interactions with the stationary phase.

-

The separated compounds then enter the mass spectrometer, where they are ionized and fragmented.

-

The resulting mass spectrum provides a unique fragmentation pattern for each compound, allowing for its identification by comparison to spectral libraries (e.g., NIST).

-

-

Data Analysis: Compare the chromatograms of urine from intact, castrated, and testosterone-treated males to identify male-specific, testosterone-dependent compounds.

Analysis of VSN Responses using Calcium Imaging

This protocol describes a method to measure the response of vomeronasal sensory neurons to pheromone stimulation.

-

VNO Tissue Preparation:

-

Euthanize a mouse and dissect the vomeronasal organ.

-

Prepare acute coronal slices of the VNO (typically 150-200 µm thick) using a vibratome in ice-cold artificial cerebrospinal fluid (aCSF).

-

-

Calcium Indicator Loading:

-

Incubate the VNO slices in a solution containing a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or a genetically encoded calcium indicator like GCaMP).

-

-

Imaging Setup:

-

Mount a VNO slice in a recording chamber on the stage of an epifluorescence microscope.

-

Continuously perfuse the slice with aCSF.

-

-

Pheromone Stimulation:

-

Apply a solution containing this compound to the VNO slice via the perfusion system.

-

Record changes in intracellular calcium concentration in individual VSNs by monitoring the fluorescence intensity of the calcium indicator. An increase in fluorescence indicates neuronal activation.

-

-

Data Analysis:

-

Quantify the change in fluorescence intensity over time for individual neurons to determine the magnitude and kinetics of the response to the pheromone.

-

Conclusion and Future Directions

This compound has been clearly identified as a testosterone-dependent male mouse pheromone with a demonstrated role in attracting females. However, this technical guide highlights significant gaps in our current understanding. The lack of quantitative behavioral data limits our ability to fully appreciate its potency and behavioral significance. Furthermore, the absence of an identified vomeronasal receptor for this pheromone prevents a detailed elucidation of its specific signaling pathway.

Future research should prioritize:

-

Quantitative Behavioral Assays: Conducting rigorous behavioral experiments, such as two-choice preference tests (e.g., Y-maze), to quantify the attractive properties of this compound.

-

Physiological Studies: Investigating the effects of this pheromone on the female estrous cycle and its potential to induce lordosis behavior.

-

Receptor Identification: Employing techniques such as in-situ hybridization with tagged pheromones or high-throughput screening of expressed vomeronasal receptors to identify the specific V1R or V2R that binds to this compound.

-

Signaling Pathway Elucidation: Once the receptor is identified, detailed studies can be performed to confirm the specific G-protein coupling and the downstream signaling cascade.

Addressing these research questions will not only provide a more complete picture of the role of this compound in mouse chemical communication but also contribute to the broader understanding of pheromone biology and its potential applications in biotechnology and drug development.

Disclaimer: This document is intended for informational purposes for a scientific audience. The experimental protocols provided are generalized and may require optimization for specific laboratory conditions. The absence of specific quantitative data and receptor identification for this compound reflects the current state of published scientific literature.

An In-depth Technical Guide on the Natural Sources and Discovery of 3-Ethyl-2,7-dimethyloctane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the natural sources, discovery, and biochemical context of 3-Ethyl-2,7-dimethyloctane, a significant semiochemical in murine communication. The document details its identification as a testosterone-dependent urinary sex pheromone in male mice and explores the analytical methodologies employed for its detection. Furthermore, a putative biosynthetic pathway is proposed based on established principles of branched-chain fatty acid metabolism in mammals. This guide is intended to serve as a foundational resource for researchers in chemical ecology, neurobiology, and pharmacology interested in the role of volatile organic compounds in mammalian signaling and behavior.

Introduction

This compound is a saturated branched-chain hydrocarbon (C12H26) that has been identified as a crucial component of the chemical signaling repertoire of the male house mouse (Mus musculus).[1] Unlike many well-characterized proteinaceous pheromones, this volatile organic compound (VOC) acts as a potent sex attractant for females, highlighting the importance of small molecules in mammalian chemical communication.[1][2] The production of this compound is intrinsically linked to the endocrine status of the male, specifically its dependence on testosterone (B1683101), a key androgen.[1] This guide will delve into the discovery of this pheromone, its natural occurrence, the analytical techniques used for its characterization, and a proposed biosynthetic pathway.

Discovery and Natural Occurrence

The discovery of this compound as a male-specific urinary component in mice was a significant advancement in understanding mammalian pheromonal communication. Initial studies characterizing the volatile constituents of male mouse urine identified a unique set of compounds not present in the urine of females or castrated males.[1]

Key Findings:

-

Male-Specific Presence: Early investigations using gas chromatography-mass spectrometry (GC-MS) revealed the presence of five volatile compounds unique to the urine of intact adult male mice. Among these was this compound.[1]

-

Testosterone Dependency: The production of this compound is under the strict control of androgens. The compound is absent in the urine of castrated males and its production is restored upon administration of testosterone.[1] This hormonal regulation ensures that the pheromone is an honest signal of the male's reproductive fitness.

-

Behavioral Bioassays: Subsequent behavioral studies confirmed the function of this compound as a sex attractant. Female mice demonstrated a significant preference for urine samples containing this compound, as well as for the synthesized pure compound.[2]

Natural Sources

The primary and thus far only confirmed natural source of this compound is the urine of male Mus musculus.[1][2] Its presence has been noted to be associated with social dominance, with dominant males excreting higher concentrations of certain volatile pheromones.[3]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value |

| Molecular Formula | C12H26 |

| Molecular Weight | 170.33 g/mol |

| IUPAC Name | This compound |

| CAS Number | 62183-55-5 |

| Appearance | Colorless liquid (predicted) |

| Boiling Point | 196.5 °C (predicted) |

| Density | 0.755 g/cm³ (predicted) |

| Kovats Retention Index | 1180 (non-polar column) |

Data sourced from PubChem and other chemical databases.

Experimental Protocols

The identification and characterization of this compound from mouse urine relies heavily on advanced analytical techniques, primarily gas chromatography-mass spectrometry (GC-MS).

Sample Collection and Preparation

-

Urine Collection: Urine samples are collected from adult male mice, often by gentle abdominal pressure. To minimize environmental contamination, mice can be placed in a clean metabolic cage.

-

Extraction of Volatiles: Due to its volatile nature, this compound is typically extracted from the urine matrix using a suitable organic solvent or by headspace analysis.

-

Solvent Extraction: A common method involves the extraction of urine with a non-polar solvent such as dichloromethane (B109758) (CH2Cl2) in a 1:1 ratio (v/v).[2] The organic phase, containing the volatile compounds, is then carefully separated and concentrated.

-

Headspace Analysis: An alternative and often preferred method for analyzing volatile compounds is headspace solid-phase microextraction (HS-SPME). This technique involves exposing a coated fiber to the headspace above the urine sample, allowing for the adsorption of volatile and semi-volatile compounds. The fiber is then directly injected into the GC-MS for analysis.

-

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

The following provides a generalized GC-MS protocol for the analysis of volatile compounds in mouse urine, based on established methods.

-

Gas Chromatograph (GC) Parameters:

-

Column: A non-polar capillary column, such as a DB-5ms (5% phenyl-methylpolysiloxane), is typically used. A common dimension is 30 m length x 0.25 mm internal diameter x 0.25 µm film thickness.

-

Injector: Splitless injection is often employed to maximize the transfer of analytes to the column. Injector temperature is typically set to 250 °C.

-

Oven Temperature Program: A temperature gradient is used to separate the compounds. A typical program might be:

-

Initial temperature: 40 °C, hold for 2 minutes.

-

Ramp: Increase at a rate of 5 °C/min to 280 °C.

-

Final hold: Hold at 280 °C for 10 minutes.

-

-

Carrier Gas: Helium is used as the carrier gas at a constant flow rate of approximately 1 mL/min.

-

-

Mass Spectrometer (MS) Parameters:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan range of m/z 40-550.

-

Ion Source Temperature: 230 °C.

-

Transfer Line Temperature: 280 °C.

-

-

Compound Identification: The identification of this compound is achieved by comparing its mass spectrum and retention time with that of an authentic synthetic standard. The mass spectrum is characterized by specific fragmentation patterns that serve as a molecular fingerprint.

Biosynthesis of this compound (Putative Pathway)

While the complete biosynthetic pathway of this compound in mice has not been fully elucidated, a plausible pathway can be proposed based on the known biochemistry of branched-chain fatty acid and hydrocarbon synthesis in mammals and other organisms. The production is known to be testosterone-dependent, implying that one or more key enzymes in this pathway are regulated by androgens.

// Nodes PropionylCoA [label="Propionyl-CoA", fillcolor="#F1F3F4", fontcolor="#202124"]; AcetylCoA [label="Acetyl-CoA", fillcolor="#F1F3F4", fontcolor="#202124"]; PCC [label="Propionyl-CoA\nCarboxylase", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; MethylmalonylCoA [label="Methylmalonyl-CoA", fillcolor="#F1F3F4", fontcolor="#202124"]; ACC [label="Acetyl-CoA\nCarboxylase", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; MalonylCoA [label="Malonyl-CoA", fillcolor="#F1F3F4", fontcolor="#202124"]; FAS [label="Fatty Acid Synthase\n(FAS)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; BCFA_precursor [label="Branched-Chain\nFatty Acyl-CoA\n(C12 Precursor)", fillcolor="#F1F3F4", fontcolor="#202124"]; Reduction [label="Fatty Acyl-CoA\nReductase", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Fatty_Aldehyde [label="Branched-Chain\nFatty Aldehyde", fillcolor="#F1F3F4", fontcolor="#202124"]; Decarbonylase [label="Aldehyde-Deformylating\nOxygenase (putative)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Pheromone [label="this compound", shape=box, style="filled,rounded", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Testosterone [label="Testosterone", shape=star, fillcolor="#FBBC05", fontcolor="#202124"];

// Edges PropionylCoA -> PCC; PCC -> MethylmalonylCoA; AcetylCoA -> ACC; ACC -> MalonylCoA; MethylmalonylCoA -> FAS; MalonylCoA -> FAS; FAS -> BCFA_precursor; BCFA_precursor -> Reduction; Reduction -> Fatty_Aldehyde; Fatty_Aldehyde -> Decarbonylase; Decarbonylase -> Pheromone; Testosterone -> FAS [style=dashed, color="#5F6368", label="Upregulation"]; Testosterone -> Reduction [style=dashed, color="#5F6368", label="Upregulation"]; Testosterone -> Decarbonylase [style=dashed, color="#5F6368", label="Upregulation"]; }

Figure 1. Putative biosynthetic pathway of this compound in male mice.

Pathway Description:

-

Precursor Synthesis: The biosynthesis likely begins with the formation of the building blocks for a branched-chain fatty acid. Propionyl-CoA is carboxylated to form methylmalonyl-CoA, which serves as the donor of the methyl branches. Acetyl-CoA is carboxylated to malonyl-CoA, the primary two-carbon donor for fatty acid elongation.

-

Fatty Acid Synthesis: The multi-enzyme complex, Fatty Acid Synthase (FAS), catalyzes the iterative condensation of malonyl-CoA units with a growing acyl chain. The incorporation of methylmalonyl-CoA at specific steps leads to the formation of a branched-chain fatty acyl-CoA precursor. For this compound, a C12 fatty acid with methyl groups at positions 2 and 7 and an ethyl group at position 3 would be the direct precursor. The ethyl group could arise from the incorporation of ethylmalonyl-CoA, a less common but known substrate for FAS.

-

Reduction to Aldehyde: The branched-chain fatty acyl-CoA is then likely reduced to the corresponding fatty aldehyde by a fatty acyl-CoA reductase.

-

Decarbonylation to Alkane: The final step is hypothesized to be the decarbonylation of the fatty aldehyde to form the C11 alkane, this compound. This reaction is catalyzed by an aldehyde-deformylating oxygenase or a similar enzyme, which removes the carbonyl carbon. While well-characterized in cyanobacteria, the mammalian orthologs for this specific function are yet to be definitively identified.

Testosterone Regulation:

The testosterone dependency of this compound production suggests that the expression and/or activity of one or more key enzymes in this pathway are upregulated by androgens. Potential targets for testosterone regulation include Fatty Acid Synthase (FAS), the fatty acyl-CoA reductase, and the putative aldehyde-deformylating oxygenase. Testosterone can influence gene expression through its interaction with the androgen receptor, a nuclear transcription factor.

Signaling and Biological Relevance

The detection of this compound by female mice is mediated by the vomeronasal organ (VNO), a key sensory structure involved in the detection of pheromones. Binding of the pheromone to specific receptors in the VNO initiates a signaling cascade that is transmitted to the accessory olfactory bulb and then to higher brain centers, ultimately influencing reproductive behavior.

// Nodes Pheromone [label="this compound\n(in male urine)", fillcolor="#F1F3F4", fontcolor="#202124"]; VNO [label="Vomeronasal Organ (VNO)\nof Female Mouse", fillcolor="#FBBC05", fontcolor="#202124"]; AOB [label="Accessory Olfactory Bulb\n(AOB)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Brain [label="Higher Brain Centers\n(e.g., Amygdala, Hypothalamus)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Behavior [label="Behavioral Response\n(Attraction, Mating)", shape=ellipse, style="filled", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Pheromone -> VNO [label="Detection"]; VNO -> AOB [label="Neural Signal"]; AOB -> Brain [label="Signal Processing"]; Brain -> Behavior [label="Initiation of Behavior"]; }

Figure 2. Simplified signaling pathway of this compound in female mice.

Conclusion and Future Directions

This compound is a well-established, testosterone-dependent sex pheromone in male mice, playing a crucial role in socio-sexual communication. While its discovery and primary biological function are clear, several areas warrant further investigation. Elucidation of the complete biosynthetic pathway and the specific enzymes involved, particularly the terminal decarbonylation step in mammals, remains a key research goal. Furthermore, quantitative studies to determine the precise concentration of this pheromone in the urine of male mice under different social and physiological conditions would provide valuable insights into its role as a dynamic chemical signal. A deeper understanding of the biosynthesis and regulation of this and other small molecule pheromones could open new avenues for modulating animal behavior and may have implications for drug development targeting endocrine-regulated pathways.

References

Spectral Analysis of 3-Ethyl-2,7-dimethyloctane: A Technical Guide

This guide provides a detailed overview of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for the branched alkane, 3-ethyl-2,7-dimethyloctane. It is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis who require a comprehensive understanding of the spectral characteristics of this compound. This document outlines predicted spectral data, details generalized experimental protocols for data acquisition, and presents visual workflows to aid in the interpretation of the spectroscopic information.

Molecular Structure and Properties

This compound is a saturated hydrocarbon with the molecular formula C₁₂H₂₆ and a molecular weight of 170.33 g/mol . Its structure consists of an eight-carbon chain (octane) with methyl groups at positions 2 and 7, and an ethyl group at position 3. The structural complexity of this molecule leads to distinct patterns in its NMR and mass spectra, which are crucial for its identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the carbon-hydrogen framework of organic molecules. Below are the predicted ¹H and ¹³C NMR spectral data for this compound.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is expected to show a complex pattern of overlapping signals in the upfield region (typically 0.8-1.8 ppm), which is characteristic of saturated alkanes. The chemical shifts are influenced by the electronic environment of each proton.

| Protons Assigned to Carbon | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Integration |

| C1, C2-CH₃ | 0.85 - 0.95 | Doublet / Triplet | 9H |

| C7-CH₃, C8 | 0.85 - 0.95 | Doublet / Triplet | 9H |

| C4, C5, C6, C3-CH₂-CH₃ | 1.15 - 1.40 | Multiplet | 8H |

| C2-H, C3-H, C7-H | 1.40 - 1.80 | Multiplet | 3H |

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. Due to the molecule's asymmetry, twelve distinct signals are predicted.

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C1 | ~11-16 |

| C2-CH₃ | ~14-19 |

| C8 | ~22-25 |

| C7-CH₃ | ~22-25 |

| C6 | ~28-32 |

| C5 | ~30-34 |

| C4 | ~35-40 |

| C3-CH₂-CH₃ | ~25-29 |

| C3 | ~40-45 |

| C2 | ~33-38 |

| C7 | ~30-35 |

| C3-CH₂-CH₃ | ~10-14 |

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of this compound results in the formation of a molecular ion (M⁺) and a series of fragment ions. The fragmentation pattern is characteristic of branched alkanes, with cleavage preferentially occurring at the branching points to form more stable carbocations.

Mass Spectral Data

The mass spectrum is expected to show a weak or absent molecular ion peak at m/z 170. The base peak is typically a result of fragmentation at the most substituted carbon atoms.

| m/z | Relative Intensity | Proposed Fragment Ion |

| 43 | 100% | [C₃H₇]⁺ (isopropyl cation) |

| 57 | High | [C₄H₉]⁺ (tert-butyl cation or sec-butyl cation) |

| 71 | Moderate | [C₅H₁₁]⁺ |

| 85 | Moderate | [C₆H₁₃]⁺ |

| 141 | Low | [M-C₂H₅]⁺ |

| 170 | Very Low / Absent | [C₁₂H₂₆]⁺ (Molecular Ion) |

Experimental Protocols

The following sections describe generalized experimental procedures for acquiring NMR and GC-MS data for volatile organic compounds like this compound.

NMR Spectroscopy Protocol

Sample Preparation:

-

A sample of this compound (typically 5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR) is accurately weighed.

-

The sample is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).

-

The solution is transferred to a 5 mm NMR tube.

Instrument Parameters (¹H NMR):

-

Spectrometer: 300-500 MHz

-

Pulse Angle: 30-45°

-

Acquisition Time: 2-4 seconds

-

Relaxation Delay: 1-5 seconds

-

Number of Scans: 8-16

Instrument Parameters (¹³C NMR):

-

Spectrometer: 75-125 MHz

-

Pulse Program: Proton-decoupled

-

Pulse Angle: 45°

-

Acquisition Time: 1-2 seconds

-

Relaxation Delay: 2-5 seconds

-

Number of Scans: 1024 or more, depending on concentration

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

Sample Preparation:

-

A dilute solution of this compound is prepared in a volatile solvent (e.g., hexane (B92381) or dichloromethane) at a concentration of approximately 10-100 µg/mL.

GC Parameters:

-

Injection Port: Split/splitless injector, typically operated in split mode with a high split ratio (e.g., 50:1).

-

Injector Temperature: 250 °C.

-

Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness) is commonly used for alkane separation.

-

Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 40-60 °C, hold for 2-5 minutes.

-

Ramp: Increase temperature at a rate of 5-10 °C/min to a final temperature of 250-280 °C.

-

Hold: Maintain the final temperature for 5-10 minutes.

-

MS Parameters:

-

Ionization Mode: Electron Ionization (EI).

-

Ionization Energy: 70 eV.

-

Ion Source Temperature: 230 °C.

-

Mass Analyzer: Quadrupole.

-

Scan Range: m/z 40-400.

Visualizations

The following diagrams illustrate the molecular structure and a general workflow for the spectroscopic analysis of this compound.

Caption: Molecular structure of this compound with numbered carbons.

Caption: General workflow for spectroscopic analysis of an organic compound.

An In-depth Technical Guide to the Stereoisomers of 3-Ethyl-2,7-dimethyloctane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereoisomerism of 3-Ethyl-2,7-dimethyloctane, a saturated alkane with multiple chiral centers. This document outlines the structural complexities, potential physicochemical properties of its stereoisomers, and general methodologies for their synthesis and separation, which are crucial for applications in medicinal chemistry and material science where stereochemistry plays a pivotal role.

Core Concepts: Chirality in this compound

This compound is a C12 hydrocarbon with the molecular formula C₁₂H₂₆.[1][2] The structural arrangement of its substituents along the octane (B31449) backbone gives rise to multiple stereogenic centers, also known as chiral centers. A chiral center is a carbon atom bonded to four different groups, resulting in stereoisomers—molecules with the same molecular formula and connectivity but different spatial arrangements of their atoms.

Identification of Chiral Centers

In the structure of this compound, three carbon atoms serve as chiral centers:

-

C2: Bonded to a hydrogen atom, a methyl group, an isopropyl group, and the rest of the carbon chain.

-

C3: Bonded to a hydrogen atom, an ethyl group, a sec-butyl group, and the rest of the carbon chain.

-

C7: Bonded to a hydrogen atom, a methyl group, an isobutyl group, and the rest of the carbon chain.

Number of Stereoisomers

With three distinct chiral centers, the maximum number of possible stereoisomers can be calculated using the 2ⁿ rule, where 'n' is the number of chiral centers. For this compound, this results in 2³ = 8 possible stereoisomers. These stereoisomers exist as four pairs of enantiomers.

Visualization of Stereoisomeric Relationships

The eight stereoisomers of this compound can be categorized into enantiomeric and diastereomeric pairs. Enantiomers are non-superimposable mirror images of each other, while diastereomers are stereoisomers that are not mirror images. The following diagram illustrates the relationships between these stereoisomers, designated by their configurations (R/S) at the C2, C3, and C7 positions.

Caption: Relationships between the eight stereoisomers of this compound.

Data Presentation: Physicochemical Properties

| Property | Value (for mixed isomers) | Notes |

| Molecular Formula | C₁₂H₂₆ | [1][2] |

| Molecular Weight | 170.33 g/mol | [1][2] |

| Boiling Point | 196 °C | [2][4][5] |

| Melting Point | -50.8 °C (estimate) | [2][4] |

| Density | 0.7546 g/cm³ | [2][4] |

| Refractive Index | 1.4229 | [2][4] |

| Optical Rotation | Not available for individual stereoisomers | Enantiomers will have equal and opposite optical rotations.[6][7] |

Note: The boiling points of branched alkanes are generally lower than their straight-chain counterparts due to reduced surface area and weaker van der Waals forces.[8][9]

Experimental Protocols: Synthesis and Separation

Specific experimental protocols for the synthesis and separation of this compound stereoisomers are not documented in publicly available literature. However, general methodologies for the synthesis and separation of chiral alkanes can be applied.

Potential Synthetic Approaches

The enantioselective synthesis of chiral alkanes can be challenging. Below are representative strategies that could be adapted.

A common strategy for establishing a chiral center is through the asymmetric hydrogenation of a prochiral alkene precursor. This would involve the synthesis of an alkene with the carbon skeleton of this compound, followed by hydrogenation using a chiral catalyst.

Workflow for Asymmetric Hydrogenation:

Caption: General workflow for asymmetric hydrogenation.

Potential Separation Methodologies

For a racemic or diastereomeric mixture of this compound, separation into individual stereoisomers would be necessary.

Chiral gas chromatography is a powerful technique for the analytical and preparative separation of volatile enantiomers.[10][11][12]

Methodology Overview:

-

Column: A capillary column coated with a chiral stationary phase (CSP), often a cyclodextrin (B1172386) derivative, is used.[10][11][12]

-

Principle: The enantiomers of the analyte interact differently with the chiral stationary phase, leading to different retention times and thus separation.

-

Detection: A flame ionization detector (FID) or a mass spectrometer (MS) can be used for detection.

Workflow for Chiral GC Separation:

Caption: Workflow for chiral gas chromatography separation.

Conclusion

The stereochemistry of this compound is defined by its three chiral centers, leading to a total of eight stereoisomers. While specific experimental data for these individual isomers are scarce, established principles of stereochemistry and general synthetic and analytical methodologies provide a framework for their study. For researchers in drug development and material science, understanding the potential for stereoisomerism in such molecules is critical, as different stereoisomers can exhibit distinct biological activities and physical properties. Further research is warranted to isolate and characterize each of the eight stereoisomers of this compound to fully elucidate their individual properties.

References

- 1. This compound | C12H26 | CID 537329 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. lookchem.com [lookchem.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. lookchem.com [lookchem.com]

- 5. chembk.com [chembk.com]

- 6. Optical rotation - Wikipedia [en.wikipedia.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. tutorchase.com [tutorchase.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. gcms.cz [gcms.cz]

- 11. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]

- 12. researchgate.net [researchgate.net]

Testosterone's Iron Grip on a Male-Specific Pheromone: A Technical Guide to 3-Ethyl-2,7-dimethyloctane

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the testosterone-dependent production of the murine pheromone 3-Ethyl-2,7-dimethyloctane. This volatile organic compound (VOC) has been identified as a crucial element in the chemical communication of mice, specifically acting as a male-specific sex pheromone that attracts females.[1] The production of this complex branched-chain alkane is tightly regulated by androgens, presenting a compelling model for studying the hormonal control of biosynthetic pathways and its influence on behavior.

This document provides a comprehensive overview of the available scientific data, outlines detailed experimental protocols for investigating this phenomenon, and presents visual workflows and a proposed signaling pathway to guide future research in this area.

Quantitative Data Summary

The foundational study by Achiraman and Archunan (2005) qualitatively established the testosterone (B1683101) dependence of this compound. The compound was detected in the urine of intact male mice, absent in castrated males, and its production was restored upon administration of testosterone to the castrated subjects.[1] However, the currently available literature does not provide specific quantitative data on the concentration or relative abundance of this compound in these different physiological states. The following table illustrates the expected qualitative findings based on the available research.

| Experimental Group | Testosterone Level | This compound Presence |

| Intact Male Mice | Normal Endogenous Levels | Present |

| Castrated Male Mice | Depleted | Absent |

| Castrated Male Mice with Testosterone Replacement | Exogenous Administration | Present (Restored) |

Table 1: Qualitative summary of this compound presence in male mouse urine under different hormonal conditions.

Proposed Signaling Pathway for Testosterone-Dependent Production

The precise enzymatic pathway for the biosynthesis of this compound in mammals is not yet fully elucidated. However, based on general principles of fatty acid and hydrocarbon biosynthesis and the known mechanisms of androgen action, a putative signaling pathway can be proposed. Testosterone, a steroid hormone, exerts its effects by binding to the androgen receptor (AR), a nuclear transcription factor.[2][3][4] This ligand-activated complex then modulates the expression of target genes. In the context of this compound synthesis, it is hypothesized that testosterone upregulates the expression of enzymes involved in the synthesis of branched-chain fatty acids and their subsequent conversion to alkanes.

Caption: Proposed signaling pathway for testosterone-dependent synthesis.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments required to investigate the testosterone dependence of this compound production.

Animal Model and Experimental Groups

A typical experimental design would involve three groups of adult male mice (e.g., Swiss strain):

-

Group 1: Intact Males (Control): These mice undergo a sham surgery.

-

Group 2: Castrated Males: These mice are surgically castrated to deplete endogenous testosterone.

-

Group 3: Castrated Males with Testosterone Replacement: These mice are castrated and then administered exogenous testosterone to restore physiological levels.

Surgical Procedures

-

Castration: Mice are anesthetized (e.g., with isoflurane). A small incision is made in the scrotum, and the testes are exteriorized, ligated, and removed. The incision is then closed with sutures or surgical clips.

-

Sham Surgery: A similar surgical procedure is performed on the control group, but the testes are not removed.

-

Post-operative Care: Animals should be monitored closely after surgery and provided with appropriate analgesics. A recovery period of at least one week is recommended before starting any treatment or sample collection.

Testosterone Replacement Therapy

-

Hormone Preparation: Testosterone propionate (B1217596) can be dissolved in a sterile vehicle such as sesame oil.

-

Administration: Following the post-operative recovery period, castrated mice in the replacement group receive regular subcutaneous injections of testosterone propionate. The dosage and frequency should be optimized to mimic physiological testosterone levels.

Urine Sample Collection

-

Method: Individual mice are placed in a clean metabolic cage designed for urine collection. To minimize stress-induced variations, an acclimation period may be beneficial.

-

Handling: Urine samples should be collected promptly, placed in clean vials, and stored at -20°C or lower to prevent the degradation of volatile compounds.

Analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

This is the gold-standard technique for the identification and quantification of volatile organic compounds.

-

Sample Preparation (Headspace Solid-Phase Microextraction - SPME):

-

A small aliquot of the urine sample is placed in a headspace vial.

-

An internal standard can be added for quantitative analysis.

-

The vial is sealed and gently heated to encourage the volatilization of compounds into the headspace.

-

An SPME fiber is exposed to the headspace for a defined period to adsorb the volatile analytes.

-

-

GC-MS Analysis:

-

The SPME fiber is inserted into the heated injection port of the gas chromatograph, where the adsorbed compounds are desorbed.

-

The volatile compounds are separated based on their boiling points and interactions with the stationary phase of the GC column.

-

The separated compounds then enter the mass spectrometer, which ionizes them and separates the resulting fragments based on their mass-to-charge ratio, allowing for definitive identification.

-

-

Data Analysis: The resulting chromatograms and mass spectra are analyzed to identify and quantify the compounds of interest. The presence and abundance of this compound are compared across the different experimental groups.

Experimental and Logical Workflows

The following diagrams illustrate the logical flow of the experimental procedures and the overarching hypothesis being tested.

Caption: High-level experimental workflow.

Caption: Logical relationship of hypothesis testing.

References

- 1. 3-Ethyl-2,7-dimethyl octane, a testosterone dependent unique urinary sex pheromone in male mouse (Mus musculus) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Androgen-regulated gene expression in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Androgen receptor genomic regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Androgen regulation of gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on Branched Alkane Pheromones: An Initial Literature Review

For Researchers, Scientists, and Drug Development Professionals

Introduction

Branched alkane pheromones are a critical class of semiochemicals that mediate a wide array of insect behaviors, playing a pivotal role in chemical communication.[1][2] These compounds, primarily found as components of the insect's cuticular hydrocarbon (CHC) layer, are integral to processes such as mate recognition, aggregation, and social organization.[1][2] Unlike volatile sex pheromones that act over long distances, branched alkanes often function as contact pheromones, requiring physical interaction for perception. This guide provides a comprehensive initial literature review on the core aspects of branched alkane pheromones, focusing on their structure-activity relationships, biosynthesis, and the signaling pathways they trigger. It is designed to be a valuable resource for researchers, scientists, and drug development professionals engaged in the study of insect chemical ecology and the development of novel pest management strategies.

Data Presentation: Structure-Activity Relationships of Branched Alkane Pheromones

The biological activity of branched alkane pheromones is exquisitely dependent on their chemical structure, including chain length, the position and number of methyl branches, and stereochemistry.[1] Quantitative data from various studies are summarized below to facilitate comparison and analysis.

| Pheromone Component | Insect Species | Behavioral Assay | Key Findings | Reference |

| 3-Methylheptacosane (3-MeC27) | Lariophagus distinguendus (parasitic wasp) | Wing-fanning response | Both (R)- and (S)-enantiomers restored attractiveness to aged male dummies. Addition of other structurally related CHCs or n-alkanes significantly decreased the response. | [1] |

| (R)- and (S)-3-Methylheptacosane | Lariophagus distinguendus | Wing-fanning response | No significant difference in wing-fanning duration elicited by the individual enantiomers, indicating a lack of enantioselectivity in the behavioral response. | [1] |

| Various methyl-branched and n-alkanes | Lariophagus distinguendus | Interruption of pheromone activity | Addition of 150 ng of various straight-chain or other methyl-branched alkanes to bioactive dummies significantly decreased the wing-fanning response. | [1] |

| Decane, Undecane, Dodecane, Tridecane | Solenopsis geminata (fire ant) | Competitive binding assay with PBP rSol g 2.1 | Decane showed the highest binding affinity (Kd) to the recombinant pheromone-binding protein. A mixture of these alkanes exhibited a higher binding affinity than any single alkane. | [3] |

Experimental Protocols

Extraction and Analysis of Cuticular Hydrocarbons (CHCs)

A standard method for the analysis of branched alkane pheromones involves solvent extraction of the insect cuticle followed by gas chromatography-mass spectrometry (GC-MS).

Materials:

-

Glass vials with PTFE-lined caps

-

n-Hexane or pentane (B18724) (analytical grade)

-

Vortex mixer

-

Micropipettes

-

GC vials with micro-inserts

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

Procedure:

-

Place a single insect (or a pooled sample for smaller insects) into a clean glass vial.

-

Add a known volume of n-hexane (e.g., 200 µL) to fully immerse the insect.

-

Agitate the vial for a specific duration (e.g., 5-10 minutes) to extract the cuticular lipids.

-

Carefully transfer the solvent to a clean GC vial with a micro-insert.

-

Concentrate the extract under a gentle stream of nitrogen if necessary.

-

Analyze the sample by GC-MS. The GC is typically equipped with a non-polar capillary column (e.g., HP-5MS). The temperature program is set to separate long-chain hydrocarbons effectively. Mass spectra are then compared with libraries and known standards for identification.

Synthesis of Branched Alkane Pheromones

The synthesis of specific branched alkanes is crucial for confirming their identity and for conducting bioassays. Below are generalized schemes for the synthesis of mono- and dimethylalkanes.

a) Synthesis of 3-Methylalkanes (Example: 3-Methylheptacosane)

A common strategy involves the use of a Grignard reagent and a tosylated chiral alcohol.

Materials:

-

(S)-(-)-2-methyl-1-butanol

-

p-Toluenesulfonyl chloride

-

Grignard reagents (e.g., tetradecylmagnesium bromide)

-

Lithium tetrachlorocuprate (Li2CuCl4)

-

Appropriate solvents (e.g., diethyl ether, THF)

General Procedure:

-

Convert the chiral alcohol to its corresponding tosylate.

-

Perform a copper-catalyzed cross-coupling reaction between the tosylate and a suitable Grignard reagent to form the carbon skeleton.

-

The resulting product can then be purified by column chromatography.

b) Synthesis of 3,7-Dimethylalkanes

The synthesis of di- and multi-methyl-branched alkanes often involves the coupling of smaller, chiral building blocks.

Materials:

-

Citronellal or other suitable chiral starting materials

-

Grignard reagents

-

Protecting groups (e.g., TBDMS)

-

Oxidizing and reducing agents (e.g., PCC, NaBH4)

-

Wittig reagents

General Procedure:

-

Start with a chiral precursor like citronellal.

-

Utilize a series of reactions including Grignard additions, oxidations, reductions, and Wittig reactions to build the carbon chain and introduce the methyl branches at the desired positions.

-

Stereochemistry is controlled by the choice of chiral starting material and stereoselective reactions.

Behavioral Bioassays

Behavioral bioassays are essential to determine the biological function of synthetic pheromones.

Example: Wing-Fanning Assay in Lariophagus distinguendus

Procedure:

-

Use aged male wasps as "dummies" which are no longer attractive to other males.

-

Apply a known quantity of the synthetic branched alkane (dissolved in a solvent like hexane) to the cuticle of the dummy. A solvent-only control is also prepared.

-

Introduce a responsive male wasp into an arena with the treated dummy.

-

Record the duration of wing-fanning behavior exhibited by the responsive male towards the dummy over a set period (e.g., 5 minutes).

-

Compare the response to the test compound with the positive (young, attractive male) and negative (solvent-treated dummy) controls.

Mandatory Visualizations

Biosynthesis of Branched Alkane Pheromones

Branched-chain hydrocarbons in insects are synthesized from fatty acid precursors. The biosynthesis involves the incorporation of methylmalonyl-CoA in place of malonyl-CoA during fatty acid synthesis, leading to the introduction of a methyl branch. The resulting very-long-chain fatty acid is then converted to a hydrocarbon.

Caption: Biosynthesis pathway of branched alkane pheromones in insects.

Signaling Pathway of Branched Alkane Pheromones

The perception of branched alkane pheromones in insects is a complex process that can involve both ionotropic and metabotropic signaling pathways. Upon entering the sensillum lymph, the hydrophobic pheromone molecule is thought to be bound by a Pheromone-Binding Protein (PBP), which transports it to an olfactory receptor on the dendritic membrane of an olfactory sensory neuron.

Caption: Proposed signaling pathways for branched alkane pheromone perception.

Experimental Workflow for Pheromone Identification and Validation

The process of identifying and validating a new branched alkane pheromone follows a logical workflow, from initial observation to chemical identification and behavioral confirmation.

Caption: Experimental workflow for pheromone identification and validation.

Conclusion

This initial literature review provides a foundational understanding of branched alkane pheromones for researchers and professionals in related fields. The presented data highlights the specificity of these chemical signals and the importance of precise structural features for their biological activity. The detailed experimental protocols offer a starting point for the investigation of these compounds, while the visualized pathways provide a conceptual framework for their biosynthesis and perception. Further research is needed to expand the quantitative understanding of structure-activity relationships across a wider range of species and to further elucidate the intricate molecular details of their signaling cascades. Such knowledge will be instrumental in the development of next-generation, environmentally benign pest management strategies that leverage the power of insect chemical communication.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 3-Ethyl-2,7-dimethyloctane via Grignard Reaction

Introduction

3-Ethyl-2,7-dimethyloctane is a branched alkane with the molecular formula C12H26.[1][2] As a saturated hydrocarbon, it finds applications in fundamental chemical research, as a reference standard in analytical chemistry, particularly in gas chromatography and mass spectrometry, and potentially in the development of fuels and lubricants. The synthesis of such a sterically hindered alkane requires a robust and reliable method for carbon-carbon bond formation. The Grignard reaction is a powerful and versatile tool in organic synthesis for creating new C-C bonds.[3] This document outlines a detailed two-step protocol for the synthesis of this compound. The methodology involves the nucleophilic addition of a Grignard reagent to a ketone to form a tertiary alcohol, followed by the deoxygenation of this intermediate to yield the final alkane product. This approach is widely applicable for the synthesis of complex alkanes.[3]

Reaction Scheme

The overall synthesis is a two-step process:

-

Step 1: Grignard Reaction. Formation of the tertiary alcohol, 3-ethyl-2,7-dimethyloctan-3-ol, by the reaction of isopentylmagnesium bromide with 3-pentanone (B124093).

-

Step 2: Deoxygenation. Reduction of the tertiary alcohol to the target alkane, this compound.

Chemical Equation for the Synthesis of this compound

Data Presentation

Table 1: Reactants and Their Properties

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Role |

| 1-Bromo-3-methylbutane (B150244) | C5H11Br | 151.04 | Grignard Precursor |

| Magnesium Turnings | Mg | 24.31 | Reagent |

| 3-Pentanone | C5H10O | 86.13 | Electrophile |

| Anhydrous Diethyl Ether | (C2H5)2O | 74.12 | Solvent |

| Hydrochloric Acid | HCl | 36.46 | Quenching/Workup |

| Red Phosphorus | P | 30.97 | Reducing Agent |

| Hydriodic Acid | HI | 127.91 | Reducing Agent |

Table 2: Product Specifications

| Property | Value |

| Product Name | This compound |

| CAS Number | 62183-55-5[1][2][4] |

| Molecular Formula | C12H26[1][2][4] |

| Molecular Weight | 170.33 g/mol [1][4] |

| Boiling Point | 196 °C[4] |

| Density | 0.7546 g/cm³[4] |

| Refractive Index | 1.4229[4] |

| LogP | 4.49490[4] |

Experimental Protocols

Part 1: Synthesis of 3-Ethyl-2,7-dimethyloctan-3-ol via Grignard Reaction

This protocol details the formation of the Grignard reagent, isopentylmagnesium bromide, and its subsequent reaction with 3-pentanone.

Materials:

-

Magnesium turnings

-

1-Bromo-3-methylbutane (Isopentyl bromide)

-

Anhydrous diethyl ether

-

Iodine crystal (for initiation)

-

3-Pentanone

-

Saturated aqueous ammonium (B1175870) chloride (NH4Cl) solution

-

Anhydrous sodium sulfate (B86663) (Na2SO4)

Equipment:

-

Three-necked round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Inert gas supply (Nitrogen or Argon)

-

Separatory funnel

Procedure:

-

Apparatus Setup: All glassware must be rigorously dried in an oven at 120 °C overnight or flame-dried under vacuum and cooled under an inert atmosphere (e.g., argon or nitrogen). Assemble a three-necked flask with a reflux condenser, a dropping funnel, and a nitrogen inlet.

-

Grignard Reagent Formation:

-

Place magnesium turnings (1.2 equivalents) in the flask.

-

Add a small crystal of iodine to activate the magnesium surface.

-

In the dropping funnel, prepare a solution of 1-bromo-3-methylbutane (1.0 equivalent) in anhydrous diethyl ether.

-

Add a small portion (~5-10%) of the alkyl halide solution to the magnesium suspension. The reaction should initiate, as indicated by the disappearance of the iodine color and gentle refluxing. If the reaction does not start, gentle warming may be necessary.

-

Once initiated, add the remainder of the 1-bromo-3-methylbutane solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 30 minutes to ensure the complete formation of the Grignard reagent.

-

-

Reaction with Ketone:

-

Cool the Grignard reagent solution to 0 °C in an ice-water bath.

-

Dissolve 3-pentanone (1.0 equivalent) in anhydrous diethyl ether and add it dropwise to the stirred Grignard solution. Maintain the temperature below 10 °C during the addition.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour.

-

-

Work-up and Isolation:

-

Cool the reaction mixture in an ice bath and slowly quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride.

-

Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 30 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield crude 3-ethyl-2,7-dimethyloctan-3-ol.

-

The crude alcohol can be purified by vacuum distillation.

-

Part 2: Deoxygenation of 3-Ethyl-2,7-dimethyloctan-3-ol

This protocol describes the reduction of the tertiary alcohol to the final alkane product.

Materials:

-

Crude 3-ethyl-2,7-dimethyloctan-3-ol

-

Red phosphorus

-

Concentrated hydriodic acid (57%)

-

Sodium bicarbonate (NaHCO3) solution

-

Anhydrous magnesium sulfate (MgSO4)

-

Pentane (B18724) (or other suitable low-boiling alkane)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, place the crude 3-ethyl-2,7-dimethyloctan-3-ol (1.0 equivalent).

-

Reduction:

-

Carefully add red phosphorus (2.0 equivalents) to the alcohol.

-

Slowly add concentrated hydriodic acid (excess) to the mixture. The reaction is exothermic and may produce fumes, so it should be performed in a well-ventilated fume hood.

-

Heat the reaction mixture to reflux for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

-

Work-up and Isolation:

-

Cool the reaction mixture to room temperature and carefully decant the liquid from the excess red phosphorus.

-

Wash the phosphorus with pentane and combine the organic layers.

-

Transfer the combined organic solution to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the pentane by distillation.

-

-

Purification: The crude this compound can be purified by fractional distillation to obtain the final product.

Mandatory Visualization

Caption: Experimental workflow for the synthesis of this compound.

References

Application Note and Protocol for GC-MS Analysis of Volatile Organic Compounds in Urine

Audience: Researchers, scientists, and drug development professionals.

Introduction

The analysis of volatile organic compounds (VOCs) in urine is a burgeoning field in clinical and diagnostic research, offering a non-invasive window into metabolic processes.[1][2] Urinary VOCs can serve as potential biomarkers for various physiological states, diseases such as cancer, and exposure to environmental toxins.[1][2] Gas chromatography-mass spectrometry (GC-MS) coupled with pre-concentration techniques like solid-phase microextraction (SPME) or stir bar sorptive extraction (SBSE) provides a robust and sensitive platform for the profiling and quantification of these compounds.[1][3][4] This document provides detailed protocols for the analysis of VOCs in urine using GC-MS.

Experimental Protocols

Sample Collection and Storage